3-Aminopyrazole
Overview
Description
3-Aminopyrazole is a heteroarylamine . It has an empirical formula of C3H5N3 and a molecular weight of 83.09 . It is used as a synthetic intermediate in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .
Synthesis Analysis
3-Aminopyrazole can be synthesized through various methods. One approach involves the condensation of the 3(5)-aminopyrazole precursor with 1,3-dielectrophilic agents . Another method uses a one-pot three-components reaction for the efficient construction of multi-substituted aminopyrazole derivatives via iodine-mediated cyclization in the presence of ethanol .
Molecular Structure Analysis
The molecular structure of 3-Aminopyrazole consists of a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The InChI string of the molecule is InChI=1S/C3H5N3/c4-3-1-2-5-6-3/h1-2H, (H3,4,5,6)
.
Chemical Reactions Analysis
3-Aminopyrazole is a versatile compound that can participate in various chemical reactions. It can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . It has been used in the synthesis of symmetrical dialkylpyrazolo .
Physical And Chemical Properties Analysis
3-Aminopyrazole is a solid substance with a boiling point of 218 °C/122 mmHg and a melting point of 34-37 °C . It has diverse and valuable synthetical, biological, and photophysical properties .
Scientific Research Applications
Precursor in Organic Synthesis
3-Aminopyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Synthesis of Condensed Heterocyclic Systems
3-Aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines . This makes them valuable in the creation of a wide range of compounds.
Spectroscopic Characterization of Ferrocenoyl Peptides
3-Aminopyrazole has been used in the spectroscopic characterization of ferrocenoyl peptides via 1H-NMR spectroscopy . This application is important in the field of biochemistry and molecular biology.
Synthesis of Symmetrical Dialkylpyrazolo Pyrimidines
This compound has been used in the synthesis of symmetrical dialkylpyrazolo [1,5-a]pyrimidines via condensation with symmetrical β-diketones . These pyrimidines have potential applications in medicinal chemistry.
Synthesis of 3,4-Annelated Coumarins
3-Aminopyrazole has been utilized in the synthesis of 3,4-annelated coumarins . Coumarins are a class of phenolic substances found in many plants, and they have various biological activities, including anti-inflammatory, anticoagulant, antibacterial, antifungal, antiviral, anticancer, and vasodilatory actions.
Creation of Heterocyclic Compounds of Pharmaceutical Interest
3-Aminopyrazole is used in the creation of heterocyclic compounds of pharmaceutical interest . These compounds have a wide range of therapeutic applications, including anticancer, anti-inflammatory, and anti-infective properties .
Investigation of Prototropic Tautomerism
The prototropic tautomerism in 3-Aminopyrazoles has been investigated by matrix isolation infrared (IR) spectroscopy . Understanding this tautomerism is key in determining their chemical reactivity, which is crucial in the design of synthetic methods where they take part .
UV-Induced Phototautomerism Studies
3-Aminopyrazole has been used in studies of UV-induced phototautomerism . This research is important in understanding the behavior of these compounds under UV light, which can have implications in various fields, including materials science and photodynamic therapy .
Mechanism of Action
Target of Action
3-Aminopyrazole, also known as 1H-pyrazol-5-amine, is a versatile scaffold in organic synthesis and medicinal chemistry . It is known to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases . These targets play crucial roles in various biological processes, including signal transduction, cell growth, and proliferation .
Mode of Action
The interaction of 3-Aminopyrazole with its targets involves the formation of hydrogen bonds . For instance, in the case of tozasertib, a kinase inhibitor, the 3-aminopyrazole scaffold establishes hydrogen bonds with Glu211 and Ala213 in the hinge region . This interaction influences the reactivity of the compound and its biological activities .
Biochemical Pathways
Changes in these pathways can have downstream effects on cellular processes such as cell growth, proliferation, and inflammation .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Aminopyrazole is limited. The compound’s bioavailability and ability to cross biological barriers would be crucial for its therapeutic efficacy .
Result of Action
The molecular and cellular effects of 3-Aminopyrazole’s action depend on its specific targets. For instance, when acting as a kinase inhibitor, it can inhibit cell growth and proliferation . In the presence of bioavailable copper, certain 3-Aminopyrazole derivatives have shown sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) .
Action Environment
The action, efficacy, and stability of 3-Aminopyrazole can be influenced by various environmental factors. For example, the presence of bioavailable copper can enhance the antibacterial activity of certain 3-Aminopyrazole derivatives . Additionally, the compound’s tautomeric and conformational preferences, which can be influenced by the surrounding environment, may impact its reactivity and biological activities .
Safety and Hazards
Future Directions
3-Aminopyrazole has a large number of applications in various aspects such as medicines and pesticides . Its special position allows it to form a hydrogen bond donor–acceptor-donor, enhancing the binding ability of such compounds to receptors . This makes 3-Aminopyrazole a promising compound for future research and applications.
properties
IUPAC Name |
1H-pyrazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3/c4-3-1-2-5-6-3/h1-2H,(H3,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVRJMXHNUAPHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3 | |
Record name | 3-amino-1H-pyrazole | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171229 | |
Record name | Pyrazol-3-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopyrazole | |
CAS RN |
1820-80-0 | |
Record name | 1H-Pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazol-3-ylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1820-80-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76122 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Pyrazol-3-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyrazol-3-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.762 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Aminopyrazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTB7URA7K8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of 3-Aminopyrazole is C3H5N3, and its molecular weight is 83.09 g/mol.
A: 3-Aminopyrazole can be characterized using various spectroscopic techniques, including: * Nuclear Magnetic Resonance (NMR): Provides information about the hydrogen (1H NMR) and carbon (13C NMR) environments within the molecule, aiding in structure elucidation and confirmation. [, , , ] * Infrared (IR) Spectroscopy: Helps identify functional groups present in the molecule based on their characteristic vibrational frequencies. This technique is particularly useful for confirming the presence of the amine (-NH2) and pyrazole ring functionalities. [, , , ] * Mass Spectrometry (MS): Provides information about the molecular weight of the compound and its fragmentation pattern, further supporting structural characterization. [, , ]
A: While specific stability data for 3-Aminopyrazole is limited in the provided research, some studies indicate that certain derivatives, particularly triazenopyrazoles, are susceptible to decomposition under light exposure. [] This suggests that storage conditions (e.g., protected from light) might be important for maintaining compound stability. Further investigation into the stability of 3-Aminopyrazole and its derivatives under various conditions, such as temperature, pH, and exposure to oxidizing agents, is warranted.
ANone: The provided research focuses primarily on the use of 3-Aminopyrazole as a building block for synthesizing various bioactive compounds. There's no direct mention of 3-Aminopyrazole acting as a catalyst in the provided studies.
A: Yes, computational chemistry plays a role in understanding the biological activity of 3-Aminopyrazole derivatives. For instance, quantitative structure-activity relationship (QSAR) models have been developed to predict the anti-tumor activity of 3-aminopyrazoles against CDK2/cyclin A. [] These models utilize topochemical indices, such as the Wiener's topochemical index, atomic molecular connectivity index, and superadjacency topochemical index, to correlate molecular structure with biological activity. Docking simulations are another example, helping visualize how a potent 3-Aminopyrazole derivative interacts with the active site of thymidylate synthase, an enzyme involved in DNA synthesis. []
A: Structural modifications to the 3-Aminopyrazole scaffold significantly impact its activity: * Regioisomerism: Switching substituent positions can drastically alter the activity. For example, 3-(4-fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine derivatives show p38α MAP kinase inhibitory activity, while the regioisomeric 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amines lose this activity but gain potency against cancer kinases like Src, B-Raf, EGFRs, and VEGFR-2. [] * Aryl Substitutions: Adding aryl groups to the 3-aminopyrazole core can enhance activity by promoting π-π stacking and hydrophobic interactions with target proteins, as observed in inhibitors of β-amyloid fibril formation. [] * N-Acylation: Converting 3-aminopyrazoles to their corresponding N-acyl derivatives can influence their cytotoxicity against cancer cell lines. [] * Cyclization: Incorporating the 3-aminopyrazole moiety into larger cyclic systems, like pyrazolo[3,4-c]isothiazoles or pyrazolo[3,4-d]thiazoles, can modulate its activity. [, ] * Alkyl and Aryl Substitutions at Position 5: Introducing different alkyl and aryl groups at the 5-position of the pyrazolo[1,5-a]pyrimidine core, derived from 3-aminopyrazole, leads to compounds with varying degrees of antimicrobial activity. []
A: Research on optimizing 3-Aminopyrazole's physicochemical properties is ongoing. One study focused on improving the solubility and plasma protein binding of a lead 3-Aminopyrazole CDK2 inhibitor. By modifying the structure, they achieved a tenfold increase in solubility and reduced plasma protein binding from 99% to 74%, leading to enhanced in vivo activity. [] This highlights the importance of structure-property relationships in drug development and the potential for optimizing 3-Aminopyrazole derivatives for improved therapeutic outcomes. Specific formulation strategies are not detailed in the provided research.
A: Limited information on the ADME properties of 3-Aminopyrazole derivatives is available. One study mentions that optimizing a lead 3-aminopyrazole CDK2 inhibitor led to improved solubility and decreased plasma protein binding, ultimately resulting in enhanced in vivo activity. [] This suggests that structural modifications can impact the pharmacokinetic profile of these compounds. Further research is needed to thoroughly understand the ADME characteristics and how they correlate with in vivo efficacy.
A: Various in vitro and in vivo studies have been conducted to explore the potential therapeutic applications of 3-Aminopyrazole derivatives: * Anticancer Activity: * In vitro cytotoxicity assays have been employed to evaluate the potency of 3-aminopyrazole derivatives against different cancer cell lines, including hepatocellular carcinoma (HepG2), colon cancer (HCT-116), and breast cancer (MCF-7). [, ] * In vivo studies using mouse tumor xenograft models have demonstrated the antitumor efficacy of certain 3-aminopyrazole CDK2 inhibitors. [] * Inhibition of β-Amyloid Fibril Formation: * In vitro studies using biophysical techniques and viability assays have identified 3-aminopyrazole derivatives capable of preventing the pathological self-assembly of β-amyloid (Aβ42), a key player in Alzheimer's disease. [] * Antimicrobial Activity: * 3-aminopyrazole derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as against various fungi. []
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